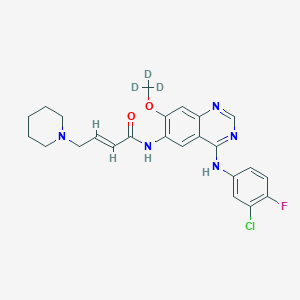

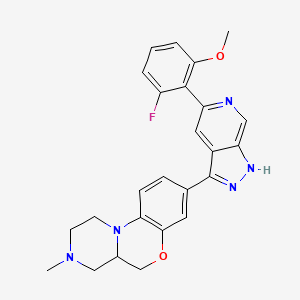

Dacomitinib-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

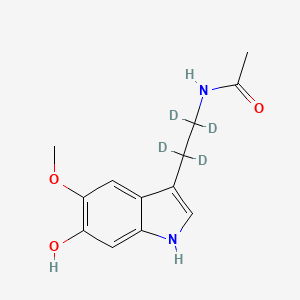

Dacomitinib-d3 est une forme deutérée du dacomitinib, un inhibiteur de la tyrosine kinase de deuxième génération, irréversible. Il est principalement utilisé dans le traitement du cancer du poumon non à petites cellules (CPNPC) présentant des mutations spécifiques du récepteur du facteur de croissance épidermique (EGFR). La forme deutérée, this compound, est conçue pour améliorer les propriétés pharmacocinétiques du composé original en remplaçant certains atomes d'hydrogène par du deutérium.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de Dacomitinib-d3 implique plusieurs étapes clés :

Réaction de méthoxylation : La N-(3-chloro-4-fluorophényl)-7-fluoro-6-nitro-4-quinazolinamine subit une méthoxylation dans un système alcalin/méthanol pour produire de la N-(3-chloro-4-fluorophényl)-7-méthoxy-6-nitroquinazolinamine-4-amine.

Réaction de réduction : Le composé méthoxylé est ensuite réduit à l'aide d'hydrate d'hydrazine pour produire de la N-(3-chloro-4-fluorophényl)-7-méthoxy-6-aminoquinazoline-4-amine.

Réaction de condensation : Ce composé intermédiaire est ensuite condensé avec du chlorhydrate d'acide (2E)-4-(1-pipéridyl)-2-buténoïque dans un solvant de N-méthylpyrrolidone pour former le produit brut.

Recristallisation : Le produit brut est affiné dans une solution éthanol-eau pour obtenir du this compound.

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires mais est optimisée pour la production à grande échelle. Cela comprend l'utilisation de matières premières facilement disponibles et sûres, un rendement global élevé et une pureté élevée du produit final. Le processus est conçu pour minimiser les déchets et l'impact environnemental .

Analyse Des Réactions Chimiques

Types de réactions

Dacomitinib-d3 subit plusieurs types de réactions chimiques :

Oxydation : Il peut être oxydé pour former divers métabolites.

Réduction : Le groupe nitro dans l'intermédiaire peut être réduit en un groupe amino.

Substitution : Les atomes d'halogène dans le composé peuvent être substitués par d'autres groupes fonctionnels.

Réactifs et conditions communs

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : L'hydrate d'hydrazine est couramment utilisé pour les réactions de réduction.

Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution, en fonction du produit souhaité.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers métabolites et dérivés de this compound, qui peuvent être analysés plus en profondeur pour leurs propriétés pharmacologiques .

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier les effets de la deutération sur la pharmacocinétique et la pharmacodynamique.

Biologie : Il est utilisé dans des études de biologie cellulaire et moléculaire pour comprendre les mécanismes de l'inhibition de l'EGFR.

Médecine : Il est principalement utilisé dans la recherche clinique pour le traitement du CPNPC présentant des mutations spécifiques de l'EGFR.

Industrie : Il est utilisé dans l'industrie pharmaceutique pour le développement de nouvelles thérapies contre le cancer.

Mécanisme d'action

This compound exerce ses effets en inhibant de manière irréversible l'activité de la famille des récepteurs du facteur de croissance épidermique humain (EGFR), y compris EGFR/HER1, HER2 et HER4. Il se lie de manière covalente au site de liaison à l'ATP de ces récepteurs, empêchant leur autophosphorylation et la signalisation en aval qui s'ensuit. Cette inhibition conduit à la suppression de la prolifération cellulaire et induit l'apoptose dans les cellules cancéreuses .

Applications De Recherche Scientifique

Dacomitinib-d3 has several scientific research applications:

Chemistry: It is used as a model compound to study the effects of deuteration on pharmacokinetics and pharmacodynamics.

Biology: It is used in cellular and molecular biology studies to understand the mechanisms of EGFR inhibition.

Medicine: It is primarily used in clinical research for the treatment of NSCLC with specific EGFR mutations.

Industry: It is used in the pharmaceutical industry for the development of new cancer therapies.

Mécanisme D'action

Dacomitinib-d3 exerts its effects by irreversibly inhibiting the activity of the human epidermal growth factor receptor (EGFR) family, including EGFR/HER1, HER2, and HER4. It binds covalently to the ATP-binding site of these receptors, preventing their autophosphorylation and subsequent downstream signaling. This inhibition leads to the suppression of cell proliferation and induces apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Composés similaires

Gefitinib : Un inhibiteur de la tyrosine kinase EGFR de première génération.

Erlotinib : Un autre inhibiteur de la tyrosine kinase EGFR de première génération.

Osimertinib : Un inhibiteur de la tyrosine kinase EGFR de troisième génération.

Unicité

Dacomitinib-d3 est unique en raison de sa liaison irréversible à la famille EGFR et de ses propriétés pharmacocinétiques améliorées grâce à la deutération. Par rapport aux inhibiteurs de première génération comme le géfitinib et l'erlotinib, this compound possède une activité plus large contre les membres de la famille HER et une durée d'action plus longue. Par rapport aux inhibiteurs de troisième génération comme l'osimertinib, this compound offre un mécanisme différent de gestion de la résistance .

Propriétés

Formule moléculaire |

C24H25ClFN5O2 |

|---|---|

Poids moléculaire |

473.0 g/mol |

Nom IUPAC |

(E)-N-[4-(3-chloro-4-fluoroanilino)-7-(trideuteriomethoxy)quinazolin-6-yl]-4-piperidin-1-ylbut-2-enamide |

InChI |

InChI=1S/C24H25ClFN5O2/c1-33-22-14-20-17(24(28-15-27-20)29-16-7-8-19(26)18(25)12-16)13-21(22)30-23(32)6-5-11-31-9-3-2-4-10-31/h5-8,12-15H,2-4,9-11H2,1H3,(H,30,32)(H,27,28,29)/b6-5+/i1D3 |

Clé InChI |

LVXJQMNHJWSHET-KWUDEMAWSA-N |

SMILES isomérique |

[2H]C([2H])([2H])OC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)/C=C/CN4CCCCC4 |

SMILES canonique |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=CCN4CCCCC4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,4R)-1-[1-(2-chloro-6-cyclopropylbenzene-1-carbonyl)-4-fluoro-1H-indazol-3-yl]-3-hydroxypiperidine-4-carboxylic acid](/img/structure/B12422918.png)

![acetic acid;ethyl 5-hydroxy-1-[2-oxo-2-(2-piperidin-1-ylethylamino)ethyl]indole-2-carboxylate](/img/structure/B12422972.png)